molecular formula C15H10IN3O2 B2855420 (E)-3-iodo-N'-(2-oxoindolin-3-ylidene)benzohydrazide CAS No. 324777-25-5

(E)-3-iodo-N'-(2-oxoindolin-3-ylidene)benzohydrazide

Katalognummer: B2855420
CAS-Nummer: 324777-25-5
Molekulargewicht: 391.168
InChI-Schlüssel: JSEUSMICNXXODB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-iodo-N'-(2-oxoindolin-3-ylidene)benzohydrazide is a Schiff base derivative synthesized via condensation between substituted isatins and benzohydrazides. Its structure comprises an indolin-2-one scaffold conjugated to a benzohydrazide moiety through an azomethine (C=N) linkage, with an iodine substituent at the 3-position of the benzene ring. This compound belongs to a broader class of isatin-derived hydrazones, which are pharmacologically privileged due to their ability to modulate apoptosis, kinase activity, and oxidative stress pathways .

The synthesis of such derivatives often employs microwave-assisted, solvent-free protocols using catalysts like bentonite clay, achieving high yields (up to 96%) and reduced reaction times (15–60 minutes) compared to traditional methods . Structural characterization typically involves FT-IR, NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography, revealing intramolecular hydrogen bonding and planar geometry critical for bioactivity .

Eigenschaften

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3O2/c16-10-5-3-4-9(8-10)14(20)19-18-13-11-6-1-2-7-12(11)17-15(13)21/h1-8,17,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIDFHQCEIGFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation of 3-iodoindolin-2-one with benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for (E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxindole derivatives, hydrazine derivatives, and other functionalized compounds that retain the core structure of the original molecule .

Wissenschaftliche Forschungsanwendungen

(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of (E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Substituent-Dependent Bioactivity

  • N'-(4-Bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) :

    • Exhibits potent apoptosis induction in HCT116 cells (IC₅₀ ≈ 1.2 μM), surpassing the parent compound (2a) due to electron-withdrawing bromo and methyl groups enhancing electrophilicity .
    • Shows G2/M cell cycle arrest, a hallmark of tubulin-targeting agents .
  • N'-(2-Oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide derivatives: Ten derivatives demonstrated EC₅₀ values < 10 μM in cytotoxicity assays, with substituents like nitro (-NO₂) and methoxy (-OCH₃) improving membrane permeability and target binding .
  • Copper(II) Complex of (Z)-2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide :

    • Displays superior cytotoxicity (IC₅₀ = 3.8–5.2 μM) in lung (SPCA-1) and gastric (MGC) cancer cells compared to the free ligand, attributed to metal coordination enhancing DNA intercalation .

Antimicrobial Activity

  • N-(1-(4-Chlorobenzyl)-2-oxoindolin-3-ylidene)-2-hydroxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzohydrazide (20): Exhibits MIC = 0.39 μg/mL against Mycobacterium tuberculosis, tenfold more potent than para-aminosalicylic acid (PAS) and comparable to rifampicin .

Antioxidant Activity

  • Mono-N-substituted N'-(2-oxoindolin-3-ylidene)propanehydrazides (e.g., compound 17): Features a 2-methyl-5-nitrobenzene group, achieving EC₅₀ = 4.2 μM in ROS scavenging assays, outperforming unsubstituted analogues by ~50% .

Quantitative Structure-Activity Relationship (QSAR) Insights

Compound Key Substituents Bioactivity (EC₅₀/IC₅₀) Mechanism Reference
(E)-3-Iodo derivative Iodo (C3), benzohydrazide Not reported Apoptosis induction (theoretical)
3g Br, CH₃, 3,4,5-OCH₃ 1.2 μM (HCT116) G2/M arrest, caspase activation
Copper(II) complex (14) Hydroxy, Cu(II) coordination 3.8 μM (SPCA-1) DNA intercalation
Compound 20 Cl, triazole 0.39 μg/mL (TB) Mycobacterial membrane disruption
Compound 17 2-Me-5-NO₂ 4.2 μM (ROS scavenging) Free radical neutralization

Table 1: Comparative bioactivity of structural analogues.

Key SAR Trends:

Electron-Withdrawing Groups (EWGs) : Bromo, nitro, and iodine substituents enhance apoptosis induction by increasing electrophilicity and binding to cysteine residues in caspases .

Methoxy Groups : Improve solubility and pharmacokinetics but may reduce cytotoxicity if over-substituted (e.g., 3,4,5-trimethoxy in 3g balances potency and bioavailability) .

Metal Coordination : Transition metals (e.g., Cu²⁺) amplify anticancer effects via redox cycling and DNA damage .

Thermodynamic and Crystallographic Comparisons

  • Solubility: Derivatives with hydrophilic groups (e.g., -OH, -NH₂) exhibit higher solubility in polar solvents like methanol (e.g., 2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide: solubility = 12.8 mg/mL at 25°C) .
  • Crystal Packing: Intra- and intermolecular N–H⋯O hydrogen bonds stabilize planar geometries, as seen in 3-amino-N'-(2-oxoindolin-3-ylidene)benzohydrazide (dihedral angle = 11.38° between rings) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.